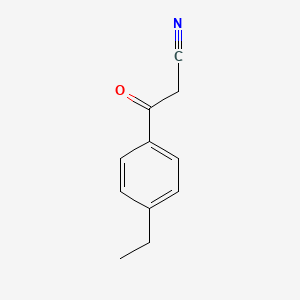

3-(4-Ethylphenyl)-3-oxopropanenitrile

Description

Overview of β-Ketonitriles as Versatile Chemical Intermediates

β-Ketonitriles are a class of organic compounds characterized by a ketone group and a nitrile group separated by a methylene (B1212753) group. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally versatile intermediates in organic synthesis. nih.gov They serve as crucial building blocks for a wide array of complex molecules, including carbocyclic and heterocyclic compounds. rsc.org

The utility of β-ketonitriles stems from their ability to participate in various chemical transformations. They are widely used as precursors for the synthesis of biologically active scaffolds such as pyridines, pyrimidines, pyrazoles, chromenes, and quinolines. rsc.org Consequently, these intermediates are instrumental in the development of pharmaceuticals, with applications in creating anti-cancer, anti-inflammatory, and antimalarial drugs. rsc.org Methodologies for their application often involve sophisticated reaction sequences, including cascade, domino, and sequential reactions, which allow for the efficient construction of complex molecular architectures from simple starting materials. rsc.org

Structural Context and Nomenclature of 3-(4-Ethylphenyl)-3-oxopropanenitrile

The compound this compound belongs to the family of aromatic β-ketonitriles. Its systematic name precisely describes its molecular structure. The "propanenitrile" base indicates a three-carbon chain with a nitrile (-C≡N) group. The "-3-oxo-" prefix specifies a ketone group (C=O) on the third carbon of this chain. Finally, "3-(4-Ethylphenyl)-" indicates that this same carbon atom is attached to a phenyl (benzene) ring, which itself is substituted with an ethyl (-CH2CH3) group at its fourth position.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Ethyl-β-oxo-benzenepropanenitrile |

| CAS Number | 96220-15-4 scbt.com001chemical.com |

| Molecular Formula | C₁₁H₁₁NO scbt.com001chemical.com |

| Molecular Weight | 173.21 g/mol scbt.com001chemical.com |

| Melting Point | 105-107 °C chemicalbook.com |

| Boiling Point | 340.7±35.0 °C (Predicted) chemicalbook.com |

| Density | 1.058±0.06 g/cm³ (Predicted) chemicalbook.com |

Historical Development and Early Research on Aromatic Oxopropanenitriles

The synthesis of β-ketonitriles, including aromatic variants, has a long history in organic chemistry. Early methods primarily involved the acylation of nitrile anions generated in situ. nih.gov Seminal work in this area reported the condensation reaction between esters and nitriles using strong bases to drive the formation of the β-ketonitrile product. nih.gov

Among the earliest bases employed were sodium alkoxides, such as sodium methoxide (B1231860) and sodium ethoxide, and sodium amide. nih.govoncotarget.com The reaction using sodium amide was noted to be particularly efficient. nih.gov These foundational methods established the fundamental disconnection approach for synthesizing β-ketonitriles, which involves the formation of a carbon-carbon bond between the α-carbon of a nitrile and the carbonyl carbon of an ester. While effective, these early procedures often required harsh conditions and stoichiometric amounts of strong, and sometimes hazardous, bases. nih.gov

Current Research Landscape and Future Trajectories for this compound

The contemporary research landscape for β-ketonitriles is focused on developing more efficient, sustainable, and versatile synthetic methodologies. A significant trend is the move away from hazardous reagents and transition-metal catalysts where possible. nih.govrsc.org

Recent advancements include the development of transition-metal-catalyst-free reactions. For instance, amides have been shown to react with acetonitrile (B52724) in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at room temperature to produce β-ketonitriles in good to excellent yields. rsc.org This method is notable for its mild conditions and tolerance of a wide variety of functional groups on the aromatic ring. rsc.org Another approach focuses on creating greener and more economical syntheses, such as the acylation of acetonitrile anions using potassium tert-butoxide (KOt-Bu), which is an inexpensive and readily available base. nih.gov

Future research trajectories are likely to continue focusing on sustainability and efficiency. The development of catalytic and asymmetric syntheses of β-ketonitriles remains an important goal. Furthermore, the application of these versatile intermediates in novel multi-component and domino reactions will continue to be a major driver of research, enabling the rapid assembly of complex molecules for applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHQQWBHEUCYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374489 | |

| Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96220-15-4 | |

| Record name | 4-Ethyl-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96220-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96220-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Ethylphenyl 3 Oxopropanenitrile and Analogues

Conventional and Established Synthetic Routes

Traditional methods for synthesizing β-ketonitriles have been foundational in organic chemistry. These routes, while effective, often rely on harsh reaction conditions or require specific, activated starting materials.

One of the most direct and conventional methods for the synthesis of β-ketonitriles involves the nucleophilic substitution of an α-halo ketone. For the preparation of 3-(4-ethylphenyl)-3-oxopropanenitrile, the process would commence with 4-ethylacetophenone. This starting material is first halogenated at the α-carbon position, typically using a brominating agent, to yield 2-bromo-1-(4-ethylphenyl)ethanone.

This α-bromo ketone is then subjected to a cyanation reaction. In this step, a cyanide salt, such as sodium cyanide or potassium cyanide, acts as a nucleophile, displacing the bromide ion to form the carbon-carbon bond, resulting in the final β-ketonitrile product. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic substitution. While this method is straightforward, it involves the use of highly toxic cyanide reagents, necessitating stringent safety protocols.

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is traditionally used to synthesize β-ketoesters from two molecules of an ester. organic-chemistry.orgnumberanalytics.com A variation of this reaction, often referred to as a crossed Claisen condensation, can be adapted for the synthesis of β-ketonitriles. organic-chemistry.orgfiveable.me

In this approach, an ester, such as ethyl 4-ethylbenzoate, is reacted with acetonitrile (B52724) in the presence of a strong base. nih.gov The base, typically sodium ethoxide, sodium amide, or sodium hydride, deprotonates the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. organic-chemistry.orgfiveable.me This generates a nucleophilic nitrile-stabilized carbanion. nih.gov The carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group (e.g., ethoxide) yields the desired β-ketonitrile. numberanalytics.com A key driving force for this reaction is the final deprotonation of the product, which is more acidic than the starting nitrile, by the alkoxide, shifting the equilibrium toward the product. organic-chemistry.org The use of stronger bases like sodium amide can often improve the reaction yield. organic-chemistry.org

| Reagent Type | Specific Example | Role in Synthesis |

| Ester | Ethyl 4-ethylbenzoate | Acylating agent, provides the benzoyl group. |

| Nitrile | Acetonitrile | Nucleophile source after deprotonation. |

| Base | Sodium Ethoxide (NaOEt) | Promotes formation of the nitrile carbanion. |

| Solvent | Anhydrous Ethanol (B145695)/THF | Reaction medium. |

Contemporary and Efficient Synthesis Techniques

Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign methods. These advancements include avoiding harsh reagents, reducing reaction times, and improving atom economy.

Recent research has established effective methods for synthesizing β-ketonitriles that avoid the use of transition metal catalysts, which can be costly and environmentally problematic. nih.govrsc.org One such prominent method involves the reaction of amides with acetonitrile in the presence of a strong, non-metallic base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org

In this procedure, a suitable amide precursor, such as an N-phenyl-N-tosyl derivative of 4-ethylbenzamide, is reacted with excess acetonitrile and LiHMDS in a solvent like toluene. rsc.org The LiHMDS serves to deprotonate acetonitrile, forming the nucleophilic lithium salt, which then acylates the amide. This method demonstrates high functional group tolerance, with both electron-donating and electron-withdrawing substituents being well-accommodated, leading to good or excellent yields of the corresponding β-ketonitriles at room temperature. rsc.org

Table 1: Representative Yields for Transition-Metal-Free β-Ketonitrile Synthesis from Amides

| Phenyl Substituent on Amide | Yield (%) |

|---|---|

| 4-Methoxy | 99 |

| 4-H | 96 |

| 4-Chloro | 89 |

| 4-(Chloromethyl) | 71 |

Data derived from analogous reactions for synthesizing various substituted 3-oxo-3-phenylpropanenitriles. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. psu.eduresearchgate.net By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. psu.edu

The synthesis of β-ketonitriles via Claisen-type condensations or other routes can be significantly enhanced using microwave technology. For instance, the reaction between an ester and acetonitrile with a base can be completed in minutes under microwave irradiation, whereas the same reaction might require several hours of reflux under conventional heating. researchgate.net This efficiency is a key advantage in academic and pharmaceutical research, where rapid synthesis of compound libraries is often required. psu.edu The solvent-free application of MAOS further enhances its green chemistry credentials by minimizing waste.

This compound and its analogues are highly valuable as precursors in multi-component reactions (MCRs), which are convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.org The dual functionality of β-ketonitriles makes them ideal substrates for constructing complex heterocyclic systems. rsc.org

For example, benzoylacetonitrile, an analogue of the title compound, is widely used in the synthesis of substituted pyridines, pyrimidines, and furans. rsc.org In a typical multi-component cyclization, this compound could react with an aldehyde and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a domino reaction to produce highly substituted cyanopyridines. rsc.org The reaction sequence often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to form the final aromatic heterocyclic ring. rsc.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials. rsc.orgorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3 4 Ethylphenyl 3 Oxopropanenitrile

Intrinsic Reactivity of Key Functional Groups

The reactivity of 3-(4-Ethylphenyl)-3-oxopropanenitrile is primarily centered around the electrophilic nature of the carbonyl carbon and the nitrile carbon, as well as the acidity of the α-hydrogens situated between these two groups.

Nitrile Group Reactivity: Nucleophilic Additions, Reductions, and Hydrolysis

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. For instance, the addition of organometallic reagents like Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Reductions: The nitrile group can be reduced to a primary amine. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of the ketone functionality in β-ketonitriles without affecting the nitrile group. The reduction of the ketone in this compound with sodium borohydride would be expected to yield 3-(4-ethylphenyl)-3-hydroxypropanenitrile. A general procedure for such a reduction involves dissolving the β-ketonitrile in a protic solvent like methanol (B129727) or ethanol (B145695) and adding NaBH₄ at a controlled temperature, often starting at 0°C and then proceeding at room temperature. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation typically proceeds through an intermediate amide. For this compound, hydrolysis would yield 3-(4-ethylphenyl)-3-oxopropanoic acid.

Carbonyl Group Reactivity and α-Hydrogen Acidity

The ketone carbonyl group significantly influences the molecule's reactivity, both directly through its electrophilicity and indirectly by affecting the acidity of the adjacent methylene (B1212753) protons.

Carbonyl Group Reactivity: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.org A wide range of nucleophiles, including alcohols, amines, and carbanions, can attack the carbonyl carbon. The presence of the adjacent electron-withdrawing nitrile group enhances the electrophilicity of the carbonyl carbon.

α-Hydrogen Acidity: The methylene protons located between the carbonyl and nitrile groups exhibit significant acidity. This is due to the electron-withdrawing effects of both adjacent functional groups, which stabilize the resulting carbanion (enolate) through resonance. This enhanced acidity is a key factor in the utility of β-ketonitriles in condensation reactions.

Fundamental Organic Transformations

The dual functionality of this compound makes it a valuable substrate for various synthetic transformations, including condensation and cyclization reactions.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone. nih.gov The acidic α-hydrogens of this compound make it an excellent substrate for this reaction. In the presence of a basic catalyst, such as an amine or an ammonium (B1175870) salt, it can condense with various aromatic aldehydes to form α,β-unsaturated products. tue.nlorientjchem.org

The reaction proceeds via the formation of a carbanion at the α-position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. nih.gov

Below is a table showing representative Knoevenagel condensation reactions of 3-oxo-3-phenylpropanenitriles with various benzaldehydes, illustrating the types of products and yields that can be expected for this compound.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde | Malononitrile | Fe₃O₄ / Ethanol, Reflux | 2-Benzylidenemalononitrile | 94 |

| 4-Chlorobenzaldehyde | Malononitrile | Fe₃O₄ / Ethanol, Reflux | 2-(4-Chlorobenzylidene)malononitrile | 92 |

| 4-Methoxybenzaldehyde | Malononitrile | Fe₃O₄ / Ethanol, Reflux | 2-(4-Methoxybenzylidene)malononitrile | 95 |

| 4-Nitrobenzaldehyde | Malononitrile | Fe₃O₄ / Ethanol, Reflux | 2-(4-Nitrobenzylidene)malononitrile | 96 |

This table is generated based on data from similar reactions and is for illustrative purposes. orientjchem.org

Oxidative Cyclization Pathways

This compound can also participate in oxidative cyclization reactions, providing access to heterocyclic frameworks.

Manganese(III) acetate (B1210297) is a one-electron oxidizing agent that can be used to generate radicals from active methylene compounds. rsc.org In the presence of alkenes, these radicals can undergo cyclization to form various heterocyclic products, such as dihydrofurans. arkat-usa.orgnih.govresearchgate.net

The reaction is initiated by the oxidation of the enol form of this compound by Mn(OAc)₃ to generate an α-keto radical. This radical then adds to the double bond of the alkene to form a new carbon-carbon bond and a new radical intermediate. Subsequent intramolecular cyclization and further oxidation steps lead to the final dihydrofuran product. The yields of these reactions can be influenced by the nature of both the 3-oxopropanenitrile (B1221605) and the alkene. arkat-usa.org

The following table provides examples of manganese(III) acetate mediated cyclizations of various 3-oxopropanenitriles with different alkenes, which serves as a model for the expected reactivity of this compound.

| 3-Oxopropanenitrile | Alkene | Product | Yield (%) |

| 3-Oxo-3-phenylpropanenitrile | 1,1-Diphenylethene | 4-Cyano-5,5-diphenyl-2-phenyl-4,5-dihydrofuran | 65 |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 1,1-Diphenylethene | 4-Cyano-2-(4-methoxyphenyl)-5,5-diphenyl-4,5-dihydrofuran | 72 |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | 1,1-Diphenylethene | 4-Cyano-2-(4-chlorophenyl)-5,5-diphenyl-4,5-dihydrofuran | 68 |

| 3-Oxo-3-phenylpropanenitrile | α-Methylstyrene | 4-Cyano-5-methyl-2,5-diphenyl-4,5-dihydrofuran | 58 |

This table is illustrative and based on data from analogous reactions. mdpi.com

Regioselectivity and Stereoselectivity in Dihydrofuran Formation

The formation of dihydrofuran rings from β-ketonitriles like this compound can be achieved through various synthetic routes, notably via cascade reactions or radical cyclizations. The control of regioselectivity (the specific location of bond formation) and stereoselectivity (the spatial arrangement of atoms in the product) is a critical aspect of these syntheses.

In multi-component reactions, such as the reaction of a β-ketonitrile, an aldehyde, and a pyridinium (B92312) ylide precursor, highly substituted trans-4,5-dihydrofuran-3-carbonitriles can be formed with good yields. organic-chemistry.org The stereochemical outcome, favoring the trans isomer, is dictated by the reaction mechanism, which typically involves a sequence of Knoevenagel condensation, Michael addition, and a final intramolecular SN2 cyclization. organic-chemistry.org The steric hindrance between the substituents on the newly formed ring in the transition state of the cyclization step generally favors the formation of the more thermodynamically stable trans product.

When dihydrofuran synthesis is achieved through radical pathways, such as the manganese(III) acetate-mediated reaction with conjugated dienes, the regioselectivity is determined by the addition of the initial radical to the diene system. nih.gov The radical derived from this compound adds to the diene to form a resonance-stabilized allylic radical intermediate. The subsequent 5-exo-trig cyclization is kinetically favored according to Baldwin's rules, leading to the formation of a five-membered dihydrofuran ring. This process typically yields 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. nih.gov

Palladium-catalyzed syntheses of substituted furan (B31954) rings also demonstrate high levels of selectivity. In reactions involving γ-hydroxy internal alkenes, the process can form two contiguous stereocenters, with the major products resulting from a syn-addition of the oxygen atom and the arene across the double bond. nih.gov While this specific methodology applies to tetrahydrofurans, the underlying principles of stereocontrol via organometallic intermediates are relevant. The geometry of the alkene substrate (E or Z) can significantly influence the diastereoselectivity of the resulting cyclic product. nih.govnih.gov

The table below summarizes the expected selectivity in dihydrofuran formation involving a generic β-ketonitrile precursor.

| Reaction Type | Key Reagents/Catalysts | Predominant Selectivity |

| Three-Component Cascade Reaction | Aldehyde, Pyridinium Ylide | High Stereoselectivity for trans-4,5-disubstituted dihydrofurans. organic-chemistry.org |

| Radical Cyclization with Dienes | Mn(OAc)₃ or CAN | High Regioselectivity for 5-substituted dihydrofurans via 5-exo-trig cyclization. nih.gov |

| Palladium-Catalyzed Cyclization (Analogous Systems) | Pd(0) Catalyst | High Stereospecificity, often favoring syn-addition products across the alkene. nih.gov |

Mechanism-Based Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling reaction outcomes. The following sections detail the radical-based pathways and the electronic influence of the compound's molecular structure.

Radical cyclizations are a powerful method for constructing cyclic systems like dihydrofurans from acyclic precursors. researchgate.net In the case of this compound, these reactions are typically initiated by a one-electron oxidant, such as manganese(III) acetate [Mn(OAc)₃] or ceric ammonium nitrate (B79036) (CAN). nih.govmdpi.com

The generally accepted mechanism proceeds through the following key steps:

Radical Generation: The β-ketonitrile is first oxidized by the metal oxidant (e.g., Mn(III)) to generate a resonance-stabilized radical at the α-carbon (the carbon atom between the carbonyl and nitrile groups). mdpi.com The enol form of the ketonitrile is believed to be the active species that undergoes oxidation.

Intermolecular Addition: The generated radical adds to an unsaturated C-C bond of a radical acceptor, such as an alkene or a conjugated diene. nih.govdntb.gov.ua This addition step is regioselective, typically occurring at the less substituted carbon of the double bond to yield a more stable radical intermediate.

Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization. This step is governed by kinetic factors, with 5-exo cyclizations being highly favored over 6-endo pathways where applicable, leading to the formation of five-membered rings. acs.org

Oxidation and Termination: The cyclized radical is then oxidized by another equivalent of the metal oxidant to form a carbocation. This cation is subsequently trapped by a nucleophile (like water or acetate from the reaction medium) or undergoes elimination to yield the final, stable dihydrofuran product. nih.gov

This radical pathway provides a versatile route to functionalized dihydrofurans, and the choice of oxidant can be crucial; studies on related β-ketonitriles have shown that Mn(OAc)₃ can be more effective for dienes containing certain heterocycles, while CAN may be more efficient for others. nih.gov

The reactivity of this compound is modulated by the electronic properties of the 4-ethylphenyl group. The ethyl group, attached to the phenyl ring at the para position, influences the electron density of the entire molecule through a combination of inductive and hyperconjugation effects.

The ethyl group is considered a weak electron-donating group (EDG). nih.gov This has several consequences for the compound's reactivity:

Stabilization of Intermediates: The electron-donating nature of the ethyl group can stabilize adjacent positive charges or electron-deficient centers. In the context of radical reactions, this effect can influence the stability of the initial α-carbon radical formed after oxidation. Similarly, in reactions proceeding through cationic intermediates, the EDG can stabilize the positive charge through resonance delocalization into the aromatic ring.

Nucleophilicity of the Enolate: The formation of the enolate, a key step before radical generation, is also influenced. The electron-donating ethyl group slightly increases the electron density in the aromatic ring and at the carbonyl group, which can affect the acidity of the α-proton and the nucleophilicity of the resulting enolate.

Rate of Cycloalkylation: In related acid-catalyzed aromatic cycloalkylation reactions, the presence of an electron-donating substituent on the aromatic ring has been shown to significantly impact the reaction mechanism and product distribution. rsc.org Substrates with EDGs can proceed through pathways involving cyclohexenyl intermediates, leading to a mixture of cis and trans products, whereas unactivated rings often yield the trans product with high stereoselectivity. rsc.org This suggests that the 4-ethyl group could similarly open up alternative or competing reaction pathways compared to an unsubstituted phenyl ring.

The electronic influence of various substituents on the reactivity of an aromatic core is summarized in the table below.

| Substituent Type | Example Groups | General Electronic Effect | Predicted Impact on Reactivity of 3-Aryl-3-oxopropanenitrile |

| Electron-Donating (Activating) | -CH₂CH₃, -OCH₃, -NH₂ | Increases electron density in the aromatic ring and on the carbonyl group. nih.gov | May stabilize radical or cationic intermediates; can alter reaction pathways and affect stereoselectivity. rsc.org |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -CF₃ | Decreases electron density in the aromatic ring and on the carbonyl group. nih.gov | May increase the acidity of the α-proton; could destabilize cationic intermediates, potentially slowing reactions that proceed through such species. mdpi.com |

| Halogens | -Cl, -Br | Inductively withdrawing but capable of resonance donation. Overall deactivating. nih.gov | Can retard reaction rates for both ionic and radical cyclizations. acs.org |

Strategic Applications of 3 4 Ethylphenyl 3 Oxopropanenitrile As a Building Block in Complex Chemical Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of 3-(4-ethylphenyl)-3-oxopropanenitrile is particularly well-exploited in the synthesis of nitrogen-based heterocyclic systems. The interplay between its carbonyl and nitrile functionalities provides a robust platform for building pyrazole (B372694), pyridine (B92270), and fused pyridyl frameworks.

One of the most fundamental applications of β-ketonitriles, including this compound, is in the synthesis of 5-aminopyrazole derivatives. This transformation is typically achieved through a condensation reaction with hydrazine (B178648) or its derivatives. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carbon of the nitrile group, leading to the formation of the stable five-membered pyrazole ring.

The resulting compound, 3-(4-ethylphenyl)-1H-pyrazol-5-amine, is a highly functionalized intermediate. The presence of the amino group and the pyrazole core allows for further chemical modifications, making it a valuable scaffold in medicinal chemistry.

Table 1: Synthesis of 3-(4-Ethylphenyl)-1H-pyrazol-5-amine

| Reactant | Reagent | Product | Reaction Type |

|---|

The 5-aminopyrazole scaffold, derived from this compound, serves as a critical building block for the synthesis of more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. These bicyclic structures are of significant interest due to their wide range of biological activities.

The synthesis of the pyrazolo[3,4-b]pyridine core generally involves the reaction of a 5-aminopyrazole intermediate with a 1,3-dicarbonyl compound or its equivalent. For instance, the 3-(4-ethylphenyl)-1H-pyrazol-5-amine intermediate can be reacted with compounds like β-ketoesters or α,β-unsaturated ketones. The reaction proceeds through an initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration (or a similar elimination) to form the fused pyridine ring, yielding a substituted 4-(4-ethylphenyl)pyrazolo[3,4-b]pyridine. The specific substitution pattern on the resulting bicyclic system can be controlled by the choice of the 1,3-dicarbonyl partner.

The structural components of this compound are analogous to the β-ketoesters and 1,3-diketones commonly used in multicomponent reactions for the synthesis of 1,4-dihydropyridines (1,4-DHPs), such as the Hantzsch synthesis. organic-chemistry.orgwikipedia.orgnih.gov The classic Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). organic-chemistry.orgwikipedia.org

By analogy, this compound could potentially act as the active methylene (B1212753) component in a modified Hantzsch-type reaction. A plausible, though not widely documented, pathway would involve a four-component reaction between an aldehyde, this compound, another active methylene compound (like a β-ketoester), and ammonia. This cyclocondensation would assemble the dihydropyridine (B1217469) ring, incorporating the 4-ethylphenyl moiety into the final structure.

Table 2: Potential Components for Dihydropyridine Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Heterocycle |

|---|

Synthesis of Oxygen and Sulfur-Containing Heterocycles

Beyond nitrogen heterocycles, this compound is a key reactant in the formation of heterocycles containing oxygen and sulfur, demonstrating its versatility as a synthetic building block.

While not a cyanoacetylating agent in the classical sense of donating only a cyanoacetyl group, this compound acts as a crucial three-carbon building block in the multicomponent synthesis of 4H-chromenes. nih.govderpharmachemica.comresearchgate.netresearchgate.net These reactions typically involve the condensation of an aldehyde, an active methylene compound (in this case, this compound), and a phenol (B47542) derivative (such as resorcinol (B1680541) or naphthol). nih.govresearchgate.net

The reaction is often catalyzed by a base and proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene of the β-ketonitrile. This is followed by a Michael addition of the phenol to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization with the elimination of water to form the pyran ring of the chromene system. This one-pot synthesis provides a straightforward route to highly substituted 2-amino-3-cyano-4H-chromene derivatives bearing the 4-ethylphenyl group at the 4-position.

The reactivity of the α-cyano ketone moiety in this compound makes it a suitable precursor for the synthesis of both dihydrofuran and thiophene (B33073) rings.

For dihydrofuran synthesis , various strategies can be employed that utilize α-cyano ketones as starting materials. One approach involves the palladium-catalyzed asymmetric allylic substitution cascade of but-2-ene-1,4-diyl dimethyl dicarbonates with α-substituted cyano ketones, which yields chiral 2,3-dihydrofurans. organic-chemistry.org Other methods include annulation reactions, such as the [4+1] annulation of enaminones with bromodifluoroacetate to produce 2,2-difluorinated 2,3-dihydrofurans. organic-chemistry.org These methodologies highlight the potential for this compound to serve as the α-cyano ketone component in the construction of highly substituted dihydrofuran systems.

The synthesis of thiophenes from this compound is most notably achieved through the Gewald aminothiophene synthesis. organic-chemistry.orgacs.orgmdpi.comorganic-chemistry.org This powerful, one-pot, three-component reaction involves the condensation of an α-cyano ketone (or other active methylene nitrile), a carbonyl compound (or in this case, the internal ketone of the starting material can participate), and elemental sulfur in the presence of a base like an amine. acs.orgmdpi.comorganic-chemistry.org The reaction likely proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent ring closure to yield a highly substituted 2-aminothiophene. mdpi.comchemrxiv.org When this compound is used, it can provide the core structure for a 2-amino-3-cyano-4-(4-ethylphenyl)thiophene derivative, a versatile intermediate for further synthetic transformations. An alternative intramolecular approach, the Thorpe-Ziegler reaction, can also lead to the formation of 2-aminothiophenes from β-ketonitriles. wikipedia.orgnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-Ethylphenyl)-1H-pyrazol-5-amine |

| Hydrazine |

| Hydrazine Hydrate |

| Benzaldehyde |

| Ethyl Acetoacetate |

| Ammonia |

| Resorcinol |

| Naphthol |

| But-2-ene-1,4-diyl dimethyl dicarbonate |

| Bromodifluoroacetate |

Formation of Thiazolines, Thiadiazoles, and Dithiazole Derivatives

The activated methylene group and the dual functionality of the ketone and nitrile groups in this compound make it a versatile precursor for the synthesis of various sulfur-containing heterocycles. Its reactivity is analogous to other β-ketonitriles, which are widely used in the construction of complex molecular architectures.

The synthesis of thiazole (B1198619) and thiadiazole derivatives often proceeds through the reaction of a β-dicarbonyl equivalent with a sulfur-containing nucleophile. For instance, the reaction of β-ketonitriles with thiosemicarbazide (B42300) is a common route to aminothiadiazoles. While specific literature on this compound is limited, analogous reactions with similar substrates, such as 3-(1,3-dioxoisoindolin-2-yl)-3-oxopropanenitrile, have been shown to yield a variety of thiazoles and thiadiazoles. eurekaselect.comresearchgate.net

A plausible pathway for the formation of a thiadiazole derivative from this compound involves an initial condensation with thiosemicarbazide, followed by cyclization. The reaction likely proceeds through the formation of a thiosemicarbazone intermediate which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic thiadiazole ring.

Similarly, the Hantzsch thiazole synthesis provides a general method for the preparation of thiazole derivatives. This typically involves the reaction of an α-haloketone with a thioamide. A variation of this could involve the reaction of this compound with a source of sulfur and an amine, or by first converting the ketonitrile to a more reactive intermediate.

The Gewald reaction is another important synthetic route that utilizes β-ketonitriles. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netarkat-usa.org While this reaction does not directly yield thiazolines or thiadiazoles, it highlights the utility of this compound in reactions with elemental sulfur to form sulfur-containing heterocycles.

Below is a table summarizing potential synthetic routes to thiazole and thiadiazole derivatives from this compound based on established synthetic methodologies for β-ketonitriles.

| Target Heterocycle | Potential Reagents | Reaction Type | Plausible Product Structure |

| Aminothiadiazole | Thiosemicarbazide | Condensation/Cyclization | 5-(4-Ethylbenzoyl)methyl-1,3,4-thiadiazol-2-amine |

| Aminothiazole | Thiourea, Halogenating Agent (e.g., NBS) | Hantzsch-type Synthesis | 2-Amino-4-(4-ethylphenyl)-5-cyanothiazole |

This table presents plausible synthetic pathways based on analogous reactions of β-ketonitriles. Specific reaction conditions would require experimental optimization.

Broader Utility as an Intermediate in Fine Chemical and Intermediate Synthesis

The strategic placement of reactive functional groups within this compound makes it a valuable intermediate in the synthesis of more complex molecules for the fine chemical industry. The term "intermediate" refers to a molecule that is formed during a multi-step synthesis and is subsequently converted to the final target product. The patentability of a novel intermediate often hinges on its utility in an inventive process to produce a desired end product, especially if it enables a more efficient or advantageous synthesis. epo.org

The utility of this compound as an intermediate can be attributed to the following structural features:

The Ketone Group: Allows for a variety of reactions such as reduction to an alcohol, conversion to an imine, or participation in condensation reactions.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization.

The Activated Methylene Bridge: Can be alkylated or acylated, allowing for the introduction of additional substituents.

The 4-Ethylphenyl Moiety: Provides a lipophilic aromatic core that can be important for the biological activity of the final product.

This combination of functional groups allows for the molecule to be elaborated in multiple directions, making it a versatile building block for a range of target structures. In the context of fine chemical synthesis, intermediates like this compound are crucial for building molecular complexity in a stepwise and controlled manner.

The table below outlines the potential transformations of the functional groups in this compound and the resulting classes of compounds that can be synthesized, underscoring its role as a versatile chemical intermediate.

| Functional Group | Transformation | Reagents | Resulting Functional Group | Potential Product Class |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Chiral Alcohols, Esters |

| Ketone | Reductive Amination | H₂, Pd/C, NH₃ | Amine | Substituted Amines |

| Nitrile | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid | Carboxylic Acids, Esters, Amides |

| Nitrile | Reduction | LiAlH₄, H₂, Raney Ni | Primary Amine | Substituted Amines, Amides |

| Activated Methylene | Alkylation | Base, R-X | Substituted Ketonitrile | Complex Ketones |

| Activated Methylene | Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Nitrile | Alkenes, Michael Adducts |

The value of an intermediate is often demonstrated in patent literature, where novel and non-obvious pathways to valuable compounds are described. google.comrnaip.com While specific large-scale applications of this compound are not detailed in the available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a precursor in pharmaceutical and agrochemical research and development.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to specific bonds and functional groups, providing a molecular fingerprint that is invaluable for structural identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks corresponding to specific functional groups. For 3-(4-Ethylphenyl)-3-oxopropanenitrile, the key functional groups are the ketone (C=O), the nitrile (C≡N), the aromatic ring, and the aliphatic ethyl group.

The analysis of the FT-IR spectrum allows for the unambiguous identification of these groups. The strong absorption band for the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1680-1700 cm⁻¹. Data from a related compound, 3-(4-methoxyphenyl)-3-oxopropanenitrile, shows a C=O stretch at 1682 cm⁻¹ rsc.org. The nitrile (C≡N) group, which is typically a weaker absorption, is anticipated to appear in the 2250-2260 cm⁻¹ range rsc.orgrsc.org. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the aliphatic C-H stretching vibrations of the ethyl group and the methylene (B1212753) bridge are expected just below 3000 cm⁻¹.

Table 1: Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2970, ~2875 | Medium | Aliphatic C-H Stretch (Ethyl & Methylene) |

| ~2255 | Medium-Weak | C≡N Stretch (Nitrile) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1605, ~1575, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Bend |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. sigmaaldrich.com While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the nitrile (C≡N) stretch around 2255 cm⁻¹ is expected to be a prominent peak in the Raman spectrum due to the high polarizability of the triple bond. Similarly, the symmetric breathing modes of the para-disubstituted aromatic ring would also be strong. The carbonyl (C=O) stretch, while strong in the IR, will likely be weaker in the Raman spectrum. The aliphatic C-H stretching and bending vibrations of the ethyl group will also be present. This complementary nature of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. sigmaaldrich.comtcichemicals.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2930 | Strong | Aliphatic C-H Stretch (Ethyl & Methylene) |

| ~2255 | Strong | C≡N Stretch (Nitrile) |

| ~1685 | Weak | C=O Stretch (Ketone) |

| ~1605 | Very Strong | Aromatic C=C Stretch (Ring Breathing) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methylene bridge, and the aromatic ring.

The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl spin system. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The methylene protons alpha to the carbonyl group (-CH₂-CN) are expected to appear as a singlet.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.90 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.35 | Doublet | 2H | Aromatic (meta to C=O) |

| ~4.10 | Singlet | 2H | -C(=O)CH₂CN |

| ~2.75 | Quartet | 2H | -CH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. libretexts.org Due to the symmetry of the para-substituted ring, this compound is expected to show 9 distinct carbon signals.

The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 185-195 ppm. The nitrile carbon (C≡N) is expected around 114-116 ppm. The carbons of the aromatic ring will appear in the 128-150 ppm range, with the carbon attached to the ethyl group and the carbon attached to the carbonyl group appearing at the lower field end of this range. The aliphatic carbons of the ethyl group and the methylene bridge will be the most upfield signals.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~187 | C=O (Ketone) |

| ~150 | Aromatic C (ipso, attached to Ethyl) |

| ~134 | Aromatic C (ipso, attached to C=O) |

| ~129.5 | Aromatic CH (ortho to C=O) |

| ~129.0 | Aromatic CH (meta to C=O) |

| ~114 | C≡N (Nitrile) |

| ~29.5 | -C(=O)CH₂CN |

| ~29.0 | -CH₂CH₃ |

Two-Dimensional NMR Techniques (COSY, ROESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational information that helps to piece together the molecular puzzle by establishing through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. nih.gov For this compound, a COSY spectrum would show a cross-peak between the quartet of the ethyl's methylene group (~2.75 ppm) and the triplet of its methyl group (~1.25 ppm), confirming their connectivity. It would also show a correlation between the two aromatic doublets (~7.90 and ~7.35 ppm), confirming their ortho relationship on the phenyl ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between protons, regardless of whether they are coupled through bonds. While less critical for a relatively rigid molecule like this, it could confirm the proximity of the ortho-aromatic protons to the methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. epa.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show correlations between:

The aromatic proton doublet at ~7.90 ppm and the aromatic carbon signal at ~129.5 ppm.

The methylene singlet at ~4.10 ppm and the methylene carbon at ~29.5 ppm.

The ethyl quartet at ~2.75 ppm and its corresponding carbon at ~29.0 ppm.

The ethyl triplet at ~1.25 ppm and its corresponding carbon at ~15.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton. chemicalbook.com Key HMBC correlations expected for this compound would include:

Correlations from the methylene protons (-CH₂CN) at ~4.10 ppm to the carbonyl carbon (~187 ppm), the nitrile carbon (~114 ppm), and the ipso-carbon of the aromatic ring (~134 ppm).

Correlations from the ortho-aromatic protons (~7.90 ppm) to the carbonyl carbon (~187 ppm) and the meta-aromatic carbon (~129.0 ppm).

Correlations from the protons of the ethyl group's methylene (~2.75 ppm) to the ipso-carbon of the aromatic ring (~150 ppm) and the meta-aromatic carbons (~129.0 ppm).

Together, these 2D NMR techniques provide unambiguous evidence to connect all the fragments of the molecule, confirming the structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry of this compound provides critical information regarding its molecular weight and the stability of its constituent fragments. The monoisotopic mass of the compound is 173.08406 Da uni.lu. Under mass spectrometry analysis, the molecule can form various adducts, and their predicted mass-to-charge ratios (m/z) have been calculated.

Electron Ionization (EI) is a common technique for the mass spectral analysis of organic compounds creative-proteomics.comwikipedia.org. In this method, high-energy electrons bombard the molecule, leading to the ejection of an electron to form a molecular ion (M•+). This process imparts significant energy to the molecular ion, causing it to fragment in characteristic ways that provide structural information libretexts.orguni-saarland.de.

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation of this β-ketonitrile is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral fragments libretexts.orgchemguide.co.uklibretexts.org. Key fragmentation would likely involve cleavage of the bonds adjacent to the carbonyl group.

One probable fragmentation pathway is the alpha-cleavage, resulting in the loss of the cyanomethyl radical (•CH₂CN) or the 4-ethylphenyl radical. A significant fragmentation would be the cleavage between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of a stable 4-ethylbenzoyl cation.

Predicted Fragmentation of this compound:

| Fragment Ion | Structure | Predicted m/z |

| [C₉H₉O]⁺ | 4-Ethylbenzoyl cation | 133.06 |

| [C₈H₉]⁺ | 4-Ethylphenyl cation | 105.07 |

| [C₆H₅]⁺ | Phenyl cation (from loss of ethyl group) | 77.04 |

This interactive table is based on established fragmentation patterns of similar organic molecules.

The predicted m/z values for various adducts of the parent molecule further aid in its identification.

Predicted m/z for Adducts of this compound uni.lu:

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M-H]⁻ | 172.07678 |

| [M+NH₄]⁺ | 191.11788 |

| [M+K]⁺ | 212.04722 |

This interactive table presents predicted data for molecular adducts.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Studies on compounds such as 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one jsac.or.jpresearchgate.net and 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile scispace.com demonstrate the utility of this technique in characterizing molecules with a 4-ethylphenyl group. These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of a related chalcone, 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, was determined to be in the triclinic crystal system with the space group P1 jsac.or.jpresearchgate.net. The analysis highlighted the dihedral angle between the ethylphenyl ring and the adjacent phenyl ring, as well as the role of hydrogen bonding in the crystal packing jsac.or.jp.

Crystallographic Data for a Structurally Related Compound: 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one jsac.or.jpresearchgate.net:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.6860(9) |

| b (Å) | 12.6650(17) |

| c (Å) | 13.4990(18) |

| α (°) | 68.808(4) |

| β (°) | 81.149(7) |

| γ (°) | 79.863(7) |

| Volume (ų) | 1511.5(3) |

This interactive table showcases crystallographic data for a compound with a similar structural motif.

Computational and Theoretical Chemistry Approaches in Understanding 3 4 Ethylphenyl 3 Oxopropanenitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. ekb.eg For molecules like 3-(4-Ethylphenyl)-3-oxopropanenitrile, DFT is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties.

One of the most widely used methods is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net This hybrid functional has demonstrated reliability in predicting the structural parameters and vibrational frequencies of organic compounds. nih.gov Calculations using DFT with the B3LYP functional can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's ground-state structure. These calculations are often performed with a basis set such as 6-311++G(d,p) to ensure a precise description of the electronic orbitals. ekb.egnih.gov

Table 1: Illustrative Geometrical Parameters Calculated via DFT (Note: The following data is illustrative for a generic β-ketonitrile, as specific published data for this compound is not available.)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O (Ketone) | 1.215 |

| Bond Length | C-C (Keto-Methylene) | 1.520 |

| Bond Length | C-C≡N | 1.468 |

| Bond Length | C≡N | 1.157 |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. irjweb.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. ekb.eg

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) (where μ = -χ)

These descriptors help predict how a molecule will interact with other species, with softer, less stable molecules generally being more reactive. nih.govirjweb.com

Table 2: Illustrative Reactivity Descriptors (eV) (Note: The following data is illustrative for a generic β-ketonitrile, as specific published data for this compound is not available.)

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.95 |

| HOMO-LUMO Gap | ΔE | 4.90 |

| Electronegativity | χ | 4.40 |

| Chemical Hardness | η | 2.45 |

| Electrophilicity Index | ω | 3.96 |

Theoretical Investigations of Tautomeric Equilibria in β-Ketonitriles

Like other β-dicarbonyl compounds, this compound is a β-ketonitrile that can exist in equilibrium between its keto and enol tautomeric forms. unlp.edu.arresearchgate.net Theoretical methods are essential for predicting the presence of these tautomers and determining their relative stabilities, which governs their population at equilibrium. researchgate.net

Computational chemistry can accurately predict the energies of both the keto and enol forms. orientjchem.org For β-ketonitriles, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the nitrile group. unlp.edu.arresearchgate.net DFT calculations are used to optimize the geometry of each tautomer and calculate their respective ground-state energies. The difference in these energies (ΔE) indicates which form is more stable. A negative ΔE for the keto → enol transformation implies the enol form is thermodynamically preferred, and vice versa. researchgate.net For many similar β-dicarbonyl compounds, the keto form is often found to be more stable in the gas phase, despite the stabilizing hydrogen bond in the enol. orientjchem.orgbohrium.com

Table 3: Illustrative Relative Stabilities of Tautomers in Gas Phase (Note: The following data is illustrative for a generic β-ketonitrile, as specific published data for this compound is not available.)

| Tautomer | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|

| Keto Form | 0.00 (Reference) | Keto form is more stable in the gas phase |

| Enol Form | +2.50 |

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. cdnsciencepub.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous dielectric medium. unlp.edu.arresearchgate.net This approach allows for the calculation of tautomer stabilities in various solvents, from nonpolar (like cyclohexane) to polar aprotic (like acetone (B3395972) or DMSO) and polar protic (like methanol (B129727) or water). unlp.edu.arorientjchem.org

Generally, polar solvents can stabilize the more polar tautomer. For β-ketonitriles, solvents capable of acting as hydrogen bond acceptors (e.g., DMSO) can disrupt the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium toward the keto form. unlp.edu.arcdnsciencepub.com Theoretical calculations can also predict spectroscopic signatures, like NMR chemical shifts, for each tautomer, which can then be compared with experimental data to confirm the tautomeric distribution in a given solvent. unlp.edu.arresearchgate.net

Table 4: Illustrative Solvent Effect on Keto-Enol Equilibrium (Note: The following data is illustrative for a generic β-ketonitrile, as specific published data for this compound is not available.)

| Solvent | Dielectric Constant (ε) | Predicted Predominant Form |

|---|---|---|

| Gas Phase | 1 | Keto |

| Chloroform | 4.8 | Keto |

| Acetone | 20.7 | Keto |

| DMSO | 46.7 | Keto |

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. researchgate.net This involves mapping the potential energy surface that connects reactants to products. A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

By optimizing the geometry of the transition state and performing a frequency calculation (which should yield a single imaginary frequency corresponding to the reaction coordinate), the activation energy (Ea) can be determined. chemrxiv.org This energy barrier provides critical information about the reaction's kinetics; a lower barrier implies a faster reaction. Computational models can compare different potential pathways for a reaction involving this compound, identifying the most energetically favorable route. nih.gov This is crucial for understanding its synthesis, degradation, or its role as an intermediate in more complex reactions.

Table 5: Illustrative Energy Profile for a Reaction Step (kcal/mol) (Note: The following data is illustrative for a generic reaction, as specific published data for this compound is not available.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +15.5 |

| Products | -5.0 |

Prediction of Spectroscopic Data (Vibrational Frequencies, Chemical Shifts) for Comparison with Experimental Results

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predicted data, when compared with experimental findings, can confirm the molecular structure and provide a detailed understanding of its electronic and vibrational characteristics.

Vibrational Frequencies

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies of this compound can be computed. nih.gov These calculations model the molecule's vibrations, corresponding to the stretching, bending, and torsional motions of its constituent atoms.

A hypothetical comparison between predicted and experimental vibrational frequencies for this compound would likely focus on key functional groups:

C≡N (Nitrile) Stretch: This vibration is expected to appear as a sharp, intense band in the IR spectrum. Computational methods can predict its frequency, typically in the 2220-2260 cm⁻¹ range.

C=O (Ketone) Stretch: The carbonyl stretch is another strong, characteristic absorption. Theoretical calculations can pinpoint its position, which helps to understand the electronic environment of the carbonyl group.

Aromatic C-H and C=C Stretches: The vibrations of the ethylphenyl group would also be predicted, corresponding to the stretching of C-H bonds on the aromatic ring and the ethyl substituent, as well as the C=C stretching within the benzene (B151609) ring.

Aliphatic C-H Stretches: The stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethyl substituent would also be calculated.

The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Table 1: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted (Calculated) Frequency | Typical Experimental Range |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C≡N Stretch | ~2240 | 2260 - 2220 |

| C=O Stretch | ~1690 | 1700 - 1680 |

Note: This table is illustrative and not based on published computational data for this specific molecule.

NMR Chemical Shifts

Similarly, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are employed to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations determine the magnetic shielding tensors for each nucleus in the molecule. The predicted shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, a computational analysis would predict the chemical shifts for:

¹H NMR: The distinct protons on the aromatic ring (ortho and meta to the acyl group), the methylene and methyl protons of the ethyl group, and the methylene protons of the propanenitrile backbone.

¹³C NMR: The carbon atoms of the carbonyl group, the nitrile group, the aromatic ring, the ethyl substituent, and the propanenitrile backbone.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (δ) | Expected Experimental Shift (δ) |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 | 7.8 - 8.0 |

| Aromatic (meta to C=O) | ~7.3 | 7.2 - 7.4 |

| -CH₂- (propanenitrile) | ~4.0 | 3.9 - 4.1 |

| -CH₂- (ethyl) | ~2.7 | 2.6 - 2.8 |

Note: This table is illustrative and not based on published computational data for this specific molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Predicted Chemical Shift (δ) | Expected Experimental Shift (δ) |

|---|---|---|

| C=O | ~190 | 188 - 192 |

| Aromatic (quaternary, C-C=O) | ~135 | 133 - 137 |

| Aromatic (quaternary, C-ethyl) | ~150 | 148 - 152 |

| Aromatic (CH) | ~128-130 | 127 - 131 |

| C≡N | ~115 | 114 - 117 |

| -CH₂- (propanenitrile) | ~30 | 28 - 32 |

| -CH₂- (ethyl) | ~29 | 28 - 30 |

Note: This table is illustrative and not based on published computational data for this specific molecule.

The comparison between such predicted spectroscopic data and experimental results provides a robust method for structural verification. Discrepancies between the two can indicate an incorrect structural assignment or suggest the presence of specific intermolecular interactions or conformational effects in the experimental sample that were not accounted for in the gas-phase theoretical model.

Future Research Directions and Unexplored Avenues for 3 4 Ethylphenyl 3 Oxopropanenitrile

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research on 3-(4-ethylphenyl)-3-oxopropanenitrile should prioritize the development of synthetic routes that align with the principles of green chemistry.

Biocatalytic Synthesis: Exploring enzymatic pathways for the synthesis of β-ketonitriles offers a promising green alternative. Enzymes such as nitrilases or lipases could potentially be employed in chemoenzymatic strategies, operating under mild conditions (neutral pH and atmospheric temperatures) and reducing the need for harsh reagents and solvents.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more efficient, and scalable production of this compound. This methodology allows for precise control over reaction parameters, minimizes waste, and can reduce the risks associated with handling reactive intermediates.

Use of Green Solvents: Research should focus on replacing traditional volatile organic solvents with more sustainable alternatives. Supercritical fluids like CO2, ionic liquids, or bio-derived solvents such as glycerol (B35011) could be investigated to minimize the environmental footprint of the synthesis. researchgate.net

Catalyst Innovation: Moving away from stoichiometric reagents and sacrificial catalysts is crucial. The development of recyclable heterogeneous catalysts or efficient organocatalysts for the key bond-forming reactions would represent a significant advance in the sustainable production of this compound.

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The molecular architecture of this compound features multiple reactive sites—the ketone, the nitrile, and the active methylene (B1212753) group—which can be exploited for novel chemical transformations.

Asymmetric Catalysis: The active methylene group is prochiral, making it an ideal target for asymmetric catalysis. Future work could explore enantioselective alkylation, arylation, or Michael addition reactions to generate chiral derivatives with high optical purity, which are of significant interest in medicinal chemistry and materials science.

Nitrile Group Transformations: While the nitrile group is a precursor to amines and carboxylic acids, its reactivity extends further. Exploring cycloaddition reactions or its participation in transition-metal-catalyzed cross-coupling reactions could lead to the synthesis of novel heterocyclic frameworks.

C-H Activation: The ethylphenyl moiety presents opportunities for late-stage functionalization via C-H activation. Developing regioselective methods to introduce new functional groups on the aromatic ring or the ethyl substituent would provide rapid access to a diverse library of derivatives without the need for de novo synthesis.

Novel Derivatization Reagents: Designing and applying new derivatization reagents can uncover unique chemical properties and applications. jfda-online.com For instance, creating derivatives that enhance fluorescence or electrochemical activity could enable new analytical methods or sensor technologies.

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single synthetic operation, thereby increasing atom economy and reducing waste. researchgate.netnih.gov

Domino Reactions: Designing novel domino reaction sequences initiated by the nucleophilic character of the active methylene group in this compound could provide rapid access to complex polycyclic and heterocyclic structures. For example, a Michael addition followed by an intramolecular cyclization could be a viable strategy. researchgate.net

Multicomponent Synthesis of Heterocycles: β-Ketonitriles are excellent substrates for MCRs. rsc.org Future research should aim to incorporate this compound into known and novel MCRs to synthesize libraries of substituted pyridines, pyrimidines, thiazoles, or other valuable heterocyclic compounds. bohrium.com

A³ Coupling and Related Reactions: Investigating the participation of the active methylene group in transition-metal-catalyzed MCRs, such as the A³ (alkyne-aldehyde-amine) coupling, could lead to the synthesis of propargylamines and other functionalized molecules with potential biological activities. mdpi.com

Advanced Applications in Material Science and Catalysis

The unique combination of an aromatic ring, a ketone, and a nitrile group suggests that this compound and its derivatives could find applications beyond traditional organic synthesis.

Polymer Science: The nitrile group can be polymerized or copolymerized to create materials with unique thermal and chemical properties. Furthermore, the entire molecule could serve as a monomer for creating specialty polymers or as an additive to modify the properties of existing polymers.

Organic Electronics: Derivatives with extended π-conjugated systems, synthesized via functionalization of the aromatic ring, could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of photosensitizers.

Ligand Design for Catalysis: The nitrile and ketone functionalities can act as coordinating sites for metal ions. Designing derivatives of this compound to act as bidentate or polydentate ligands could lead to the development of novel transition-metal catalysts for a variety of organic transformations.

Computational Design and Prediction of Novel Derivatives with Tunable Properties

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new molecules with desired properties, thereby reducing the reliance on trial-and-error experimentation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Ethylphenyl)-3-oxopropanenitrile, and how is its purity validated?

- Methodology : The compound is typically synthesized via condensation reactions. For instance, a microwave-assisted multi-component cyclization reaction involving this compound, hydrazine, and aryl aldehydes has been employed to generate intermediates for β-lactamase inhibitors. Purity is validated using HPLC, with retention time and UV-Vis spectral matching against standards. Reaction progress is monitored via TLC, and final products are characterized by melting point analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹).

- NMR : H NMR confirms aromatic protons (δ 7.2–8.0 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH). C NMR detects the nitrile carbon (~115 ppm) and carbonyl carbon (~190 ppm).

- UV-Vis : Absorption bands in the 250–300 nm range indicate π→π* transitions in the aromatic system.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO) elucidate the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions (e.g., lone pair→σ* interactions in the nitrile group). Fukui indices identify nucleophilic/electrophilic sites, guiding reactivity predictions. Results are compared to experimental data (e.g., NMR chemical shifts) to validate accuracy .

Q. What strategies address contradictions between experimental and computational data in reactivity studies?

- Methodology : Discrepancies in bond lengths or charge distribution are resolved by:

- Re-optimizing computational parameters (e.g., solvent effects via PCM models).

- Re-examining experimental conditions (e.g., solvent polarity in NMR).

- Using hybrid methods like QM/MM for large systems. For example, DFT-predicted Fukui functions may conflict with experimental electrophilic substitution sites; MD simulations can reconcile these by modeling solvent interactions .

Q. How is this compound applied in multi-component reactions (MCRs) for heterocyclic synthesis?